6-butyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
CAS No.: 1251696-53-3
Cat. No.: VC8442152
Molecular Formula: C20H22FN5O3S
Molecular Weight: 431.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251696-53-3 |
|---|---|
| Molecular Formula | C20H22FN5O3S |
| Molecular Weight | 431.5 |
| IUPAC Name | 6-butyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C20H22FN5O3S/c1-2-3-8-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-11-9-24(10-12-25)14-7-5-4-6-13(14)21/h4-7H,2-3,8-12H2,1H3,(H,22,29) |
| Standard InChI Key | PHVNTEQXDXKSAN-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
| Canonical SMILES | CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
The compound 6-butyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic molecule with a specific chemical structure. It belongs to the class of thiazolopyrimidine derivatives, which have been explored for their potential pharmacological properties. This compound is identified by its CAS number, 1251696-53-3, and is characterized by its molecular formula, C20H22FN5O3S .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. The process may involve the formation of the thiazolopyrimidine core followed by the introduction of the butyl and piperazine-1-carbonyl substituents. Detailed synthesis protocols are often proprietary or published in specialized chemical literature.
Research Findings and Future Directions
Research on thiazolopyrimidine derivatives often focuses on their potential as therapeutic agents. Studies typically involve in vitro and in vivo assessments to evaluate efficacy and safety. For 6-butyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione, future research could explore its specific biological activities and potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume